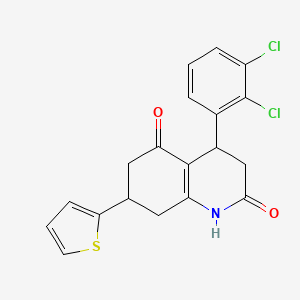![molecular formula C18H27N3O3S B5601087 (4R)-1-(2,2-dimethylpropanoyl)-N-ethyl-4-[(3-thienylacetyl)amino]-L-prolinamide](/img/structure/B5601087.png)
(4R)-1-(2,2-dimethylpropanoyl)-N-ethyl-4-[(3-thienylacetyl)amino]-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of prolinamide derivatives, including compounds similar to the one , often involves catalytic reactions that yield chiral products. For instance, N-Tosyl-(S a)-binam-l-prolinamide has been used as an efficient catalyst for the aqueous aldol reaction, leading to the formation of chiral α-hydroxy-γ-keto carboxylic acids and esters with high diastereo- and enantioselectivities (Moles et al., 2014).
Molecular Structure Analysis
The molecular structure of prolinamide derivatives can be elucidated through spectroscopic methods and computational chemistry. For example, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been characterized by NMR, UV-Vis, FT-IR, and Mass spectroscopy, and its properties were evaluated using DFT calculations (Singh et al., 2013).
Chemical Reactions and Properties
Prolinamide derivatives are known for their role in catalyzing chemical reactions. L-Prolinamides have been active catalysts for direct aldol reactions, providing moderate to high enantioselectivities (Proceedings of the National Academy of Sciences of the United States of America, 2004). The catalytic activity and selectivity are influenced by the hydrogen bond donating ability of the amide N-H and the presence of terminal hydroxyl groups.
Physical Properties Analysis
The physical properties of prolinamide derivatives, such as solubility, melting point, and crystal structure, can be significantly affected by their molecular conformation. X-ray conformational analysis has been employed to study such properties in closely related compounds (Stensland & Castensson, 1982).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are key aspects of prolinamide derivatives. Studies have shown that the presence of certain functional groups and the molecular structure greatly influence these properties (Iijima et al., 1999). For instance, the substitution pattern and the nature of the substituents can affect the compound's ability to act as a catalyst or inhibitor in biochemical reactions.
Scientific Research Applications
Enantioselective Catalysis
Prolinamide derivatives, including those derived from L-proline, have been actively studied for their role in catalyzing direct aldol reactions. These compounds demonstrate moderate to high enantioselectivities in various aldol reactions, suggesting potential applications in the synthesis of chiral molecules. For instance, L-prolinamides prepared from L-proline and aliphatic or aromatic amines have shown to catalyze direct aldol reactions, achieving enantioselectivities of up to 93% ee for aromatic aldehydes and more than 99% ee for aliphatic aldehydes (Tang et al., 2004).
Anticancer Activity
Some prolinamide derivatives exhibit notable cytotoxic and antimicrobial activities, indicating their potential in developing new anticancer agents. Research on substituted N-(4′-nitrophenyl)-L-prolinamides has uncovered compounds with significant tumor inhibitory activities against human carcinoma cell lines, underscoring the antiproliferative efficacies of L-prolinamides (Osinubi et al., 2020).
Synthesis of Dipeptides
The synthesis of novel 2H-azirin-3-amines demonstrates the versatility of prolinamide derivatives in peptide synthesis. These compounds have been used as building blocks for dipeptides, showcasing the utility of prolinamide derivatives in the synthesis of complex organic molecules (Breitenmoser et al., 2001).
Organocatalysis
Prolinamide derivatives have also been employed as organocatalysts in various chemical reactions, including the asymmetric transfer hydrogenation of ketones. This application is of significant interest in the synthesis of chiral alcohols, which are valuable in the pharmaceutical industry (J. T. F. and & A. Lavoie, 2001).
properties
IUPAC Name |
(2S,4R)-1-(2,2-dimethylpropanoyl)-N-ethyl-4-[(2-thiophen-3-ylacetyl)amino]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-5-19-16(23)14-9-13(10-21(14)17(24)18(2,3)4)20-15(22)8-12-6-7-25-11-12/h6-7,11,13-14H,5,8-10H2,1-4H3,(H,19,23)(H,20,22)/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNMZYRJSHZXLV-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CN1C(=O)C(C)(C)C)NC(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@H](CN1C(=O)C(C)(C)C)NC(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylthio)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5601011.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5601017.png)

![N-{(3S*,4R*)-1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5601043.png)
![4-(1H-imidazol-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5601045.png)
![5-[(2-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5601050.png)
![N-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5601054.png)
![2-{[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]carbonyl}-1-methylazepane](/img/structure/B5601070.png)
![5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5601075.png)
![(3S)-1-[4-(dimethylamino)-1-naphthoyl]-N,N-dimethylazepan-3-amine](/img/structure/B5601078.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B5601086.png)
![2-(3-methoxybenzyl)-8-[3-(1H-tetrazol-1-yl)propyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5601095.png)
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5601104.png)
![1-{[2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5601111.png)